molecular formula C17H18ClNO3S2 B259043 2-(4-CHLOROPHENYL)-1,3-THIAZOLAN-3-YL (4-ETHOXYPHENYL) SULFONE

2-(4-CHLOROPHENYL)-1,3-THIAZOLAN-3-YL (4-ETHOXYPHENYL) SULFONE

Cat. No.: B259043
M. Wt: 383.9 g/mol
InChI Key: OHDDXEKNGMJNCE-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-1,3-THIAZOLAN-3-YL (4-ETHOXYPHENYL) SULFONE is a synthetic organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-1,3-THIAZOLAN-3-YL (4-ETHOXYPHENYL) SULFONE typically involves the reaction of 4-chlorobenzaldehyde with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiosemicarbazide under reflux conditions to form the thiazolidine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-1,3-THIAZOLAN-3-YL (4-ETHOXYPHENYL) SULFONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

2-(4-CHLOROPHENYL)-1,3-THIAZOLAN-3-YL (4-ETHOXYPHENYL) SULFONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-1,3-THIAZOLAN-3-YL (4-ETHOXYPHENYL) SULFONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, the compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways that regulate cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine
  • 2-(4-Chlorophenyl)-3-[(4-propoxyphenyl)sulfonyl]-1,3-thiazolidine
  • 2-(4-Chlorophenyl)-3-[(4-butoxyphenyl)sulfonyl]-1,3-thiazolidine

Uniqueness

2-(4-CHLOROPHENYL)-1,3-THIAZOLAN-3-YL (4-ETHOXYPHENYL) SULFONE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C17H18ClNO3S2

Molecular Weight

383.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(4-ethoxyphenyl)sulfonyl-1,3-thiazolidine

InChI

InChI=1S/C17H18ClNO3S2/c1-2-22-15-7-9-16(10-8-15)24(20,21)19-11-12-23-17(19)13-3-5-14(18)6-4-13/h3-10,17H,2,11-12H2,1H3

InChI Key

OHDDXEKNGMJNCE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Cl

Origin of Product

United States

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